(D-Trp6)-LHRH (2-10)

Description

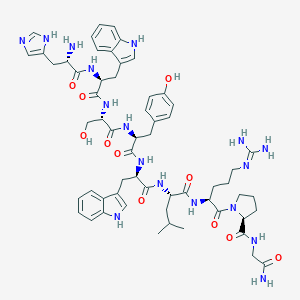

The exact mass of the compound LHRH (2-10), Trp(6)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (D-Trp6)-LHRH (2-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-Trp6)-LHRH (2-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKWVNLFGWKCIA-ZXEZBUDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H77N17O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148736 | |

| Record name | LHRH (2-10), Trp(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1200.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108787-46-8 | |

| Record name | LHRH (2-10), Trp(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHRH (2-10), Trp(6)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108787-46-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to (D-Trp6)-LHRH (Triptorelin)

An In-depth Technical Guide to (D-Trp6)-LHRH

Disclaimer: Information regarding the specific peptide fragment "(D-Trp6)-LHRH (2-10)" is scarce in scientific literature, primarily identifying it as a polypeptide available through peptide screening.[1][2] Consequently, this guide focuses on the well-characterized and clinically significant parent compound, (D-Trp6)-LHRH , a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, commercially known as Triptorelin (B344507) .

(D-Trp6)-LHRH, or Triptorelin, is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[3][4] The strategic substitution of the glycine (B1666218) amino acid at position 6 with a D-tryptophan residue results in a molecule with significantly enhanced potency and a longer physiological half-life compared to native LHRH.[5] This modification provides resistance to enzymatic degradation and increases binding affinity to the GnRH receptor.[5]

Initially, Triptorelin acts as a potent agonist at the GnRH receptors in the anterior pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] However, continuous administration leads to the downregulation and desensitization of these receptors, paradoxically suppressing gonadotropin release.[3][8] This induced state of "medical castration" is the cornerstone of its therapeutic application in hormone-dependent pathologies such as advanced prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[4][6][7]

Structure and Physicochemical Properties

Triptorelin is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2. The key modification from the native LHRH is the D-Tryptophan at position 6.

| Property | Value |

| IUPAC Name | (2S)-N-[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1H-indol-3-yl)-1-[[(2S)-2-[[(2S)-5-oxo-1-[[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamoyl]pyrrolidin-2-yl]carbamoyl]ethyl]carbamoyl]propyl]amino]-1-oxopropan-2-yl]carbamoyl]-2-(4-hydroxyphenyl)ethyl]carbamoyl]-3-(1H-indol-3-yl)propyl]amino]-1-oxopentan-2-yl]-2-aminoacetamide |

| Molecular Formula | C64H82N18O13 |

| Molecular Weight | 1311.45 g/mol |

| Sequence | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 |

| Modification | Substitution of Glycine at position 6 with D-Tryptophan |

Mechanism of Action and Signaling Pathways

Triptorelin exerts its effects through a dual mechanism: an indirect action via the pituitary-gonadal axis and a direct action on certain cancer cells.

Pituitary-Gonadal Axis Modulation

The primary mechanism involves binding to GnRH receptors on pituitary gonadotrophs. This interaction is biphasic:

-

Initial Agonist Effect: Upon initial administration, Triptorelin stimulates the GnRH receptors, causing a transient increase, or "flare," in the secretion of LH and FSH.[3][4] This leads to a temporary surge in gonadal steroid production (testosterone in males, estrogen in females).[7]

-

Chronic Downregulation: Continuous exposure to Triptorelin leads to receptor desensitization and internalization, a process known as downregulation.[3][8] This uncouples the receptor from its signaling pathway, resulting in a profound and sustained suppression of LH and FSH secretion.[8] The subsequent decrease in gonadal steroidogenesis reduces testosterone (B1683101) to castrate levels in men.[7]

The signaling cascade in pituitary gonadotrophs is primarily mediated by the Gαq/11 protein.

Direct Effects on Cancer Cells

LHRH receptors are also expressed on the surface of various hormone-dependent cancer cells, including prostate and breast cancer. In these cells, the signaling pathway differs from that in the pituitary. It is often coupled to Gαi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This pathway is associated with anti-proliferative effects.

Quantitative Biological Data

The enhanced potency of Triptorelin is reflected in its high binding affinity for the GnRH receptor and its efficacy in suppressing gonadal hormones.

Table 1: Receptor Binding Affinity of Triptorelin

| Cell Line | Receptor Type | Binding Affinity (Kd) | Citation |

| LNCaP (prostate cancer) | LHRH Receptor | 2.6 x 10⁻⁸ M (high affinity) | [9][10] |

| LNCaP (prostate cancer) | LHRH Receptor | 7.7 x 10⁻⁶ M (low affinity) | [9][10] |

| PC3 (prostate cancer) | LHRH Receptor | 2.7 x 10⁻⁶ M (low affinity) | [9][10] |

Table 2: In Vitro and In Vivo Efficacy of Triptorelin

| Parameter | Model / Population | Result | Citation |

| LH/FSH Release | In vitro (pituitary cells) | Potent stimulation of LH and FSH release upon acute exposure. | [8] |

| Testosterone Suppression | Men with advanced prostate cancer | Reduction to castrate levels (<50 ng/dL) within 2 to 4 weeks. | [7][11] |

| PSA Control | Men with advanced prostate cancer | Significant and sustained PSA control over 12 months. | [11] |

| Anti-proliferative Effect | LNCaP cells (in vitro) | Dose-dependent inhibition of proliferation at high concentrations (e.g., 10⁻⁴ M). | [9][10] |

| Ovarian LH/hCG Receptor Reduction | Hypophysectomized female rats | Significant reduction with doses as low as 0.2 µ g/day , indicating direct ovarian effects. | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of (D-Trp6)-LHRH.

Solid-Phase Peptide Synthesis (SPPS) of Triptorelin

Triptorelin is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[13][14]

Principle: The peptide is assembled stepwise on a solid resin support. The N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the next amino acid is coupled. Side chains are protected with acid-labile groups.

Materials:

-

Rink Amide resin (e.g., Rink Amide AM or MBHA resin)[13]

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, etc.)

-

Coupling agents: HBTU/HATU, HOBt, or TBTU[13]

-

Base: Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% 4-methylpiperidine (B120128) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT)

-

Purification: Reversed-phase HPLC (C18 column)[13]

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

-

First Amino Acid Coupling (Glycine):

-

Remove the Fmoc group from the resin using 20% 4-methylpiperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Cycles 2-10):

-

Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% 4-methylpiperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Coupling: Couple the next Fmoc-protected amino acid (Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu) using the activation method described above.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

After the final coupling, wash the resin and dry it.

-

Treat the peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water/DTT) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[13]

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reversed-phase HPLC on a C18 column.[13]

-

Lyophilize the pure fractions to obtain the final product.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. wernerlab.weebly.com [wernerlab.weebly.com]

- 3. What is the mechanism of Triptorelin acetate? [synapse.patsnap.com]

- 4. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Triptorelin Pamoate - NCI [cancer.gov]

- 7. drugs.com [drugs.com]

- 8. Unveiling the Effects of Triptorelin on Endocrine Profiles: Insights From Healthy, Polycystic Ovary Syndrome, and Hypothalamic Amenorrhea Women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]

- 14. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on (D-Trp6)-LHRH (2-10): Structure, Sequence, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Trp6)-LHRH (2-10). This document delves into its fundamental structure and amino acid sequence, summarizes key quantitative biological data, and provides detailed experimental protocols for its synthesis, characterization, and functional assessment. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and practical applications in research and drug development.

Core Structure and Sequence

(D-Trp6)-LHRH (2-10) is a truncated analog of the native Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It consists of amino acids 2 through 10 of the parent decapeptide, with a strategic substitution at position 6.

Amino Acid Sequence: The primary structure of (D-Trp6)-LHRH (2-10) is as follows:

H-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂

This sequence can also be represented in single-letter code as HWSYwLRPG-NH₂, where 'w' denotes D-Tryptophan. The N-terminus is a free amine (H-), and the C-terminus is amidated (-NH₂).

Chemical Properties:

The key modification in this analog is the substitution of the naturally occurring L-Glycine at position 6 with a D-Tryptophan. This substitution is critical for its enhanced biological activity and stability. The D-amino acid at this position protects the peptide from enzymatic degradation, particularly cleavage between positions 6 and 7, which is a primary route of inactivation for the native LHRH. This increased stability leads to a prolonged half-life and more potent biological effects.

Quantitative Biological Data

The biological activity of (D-Trp6)-LHRH (2-10) and its closely related analogs is characterized by their high affinity for the GnRH receptor and their potent ability to stimulate the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary. The following table summarizes representative quantitative data for LHRH analogs with a D-Trp6 substitution. It is important to note that specific values can vary depending on the experimental conditions and the specific analog tested.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Kd) | 9.88 ± 4.59 x 10⁻⁹ M | Human endometrial carcinoma membranes | [2] |

| IC₅₀ | 36.07 nM | Human GnRH receptor membrane preparations | [3] |

| Relative Potency vs. LHRH | ~20-fold higher | In vitro LH release from chicken pituitary cells | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of (D-Trp6)-LHRH (2-10).

Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the (D-Trp6)-LHRH (2-10) peptide chain on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it in DMF with DIC and HOBt (or Oxyma Pure).

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence in the reverse order (Pro, Arg, Leu, D-Trp, Tyr, Ser, Trp, His).

-

Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

-

Purification:

-

Centrifuge the precipitated peptide, wash it with cold diethyl ether, and dry it.

-

Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

GnRH Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀ and/or Ki) of (D-Trp6)-LHRH (2-10) to the GnRH receptor.

Materials:

-

Pituitary cell membranes (or membranes from a cell line overexpressing the GnRH receptor)

-

Radiolabeled LHRH agonist (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)

-

Unlabeled (D-Trp6)-LHRH (2-10) as the competitor

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂ and 0.1% BSA)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize anterior pituitary glands or GnRH receptor-expressing cells in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup:

-

In assay tubes, add a fixed concentration of the radiolabeled LHRH agonist.

-

Add increasing concentrations of unlabeled (D-Trp6)-LHRH (2-10).

-

Include tubes for total binding (only radioligand) and non-specific binding (radioligand plus a large excess of unlabeled LHRH).

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation if the Kd of the radioligand is known.

-

In Vitro LH/FSH Release Bioassay

Objective: To measure the potency (EC₅₀) of (D-Trp6)-LHRH (2-10) in stimulating LH and FSH release from primary pituitary cells.

Materials:

-

Primary anterior pituitary cells from rats

-

Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics

-

Serum-free medium

-

(D-Trp6)-LHRH (2-10)

-

LH and FSH ELISA kits

Procedure:

-

Cell Culture:

-

Isolate anterior pituitaries from rats and enzymatically disperse the cells.

-

Plate the cells in multi-well plates and culture them for 2-3 days to allow for attachment and recovery.

-

-

Stimulation:

-

Wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of (D-Trp6)-LHRH (2-10) to the wells.

-

Include control wells with vehicle only.

-

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Hormone Measurement: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the concentration of LH or FSH released against the logarithm of the (D-Trp6)-LHRH (2-10) concentration to generate a dose-response curve.

-

Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) from the curve.

-

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

(D-Trp6)-LHRH (2-10), as a GnRH agonist, binds to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs. This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH.

Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis, purification, and characterization of (D-Trp6)-LHRH (2-10).

Caption: Workflow for the synthesis and quality control of (D-Trp6)-LHRH (2-10).

References

An In-Depth Technical Guide to the Mechanism of Action of (D-Trp6)-LHRH and its Derivatives

Disclaimer: This technical guide focuses on the well-characterized mechanism of action of the full-length Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (D-Trp6)-LHRH, commonly known as Triptorelin (B344507). Specific pharmacological and mechanistic data for the fragment (D-Trp6)-LHRH (2-10) are not extensively available in peer-reviewed literature. While one vendor identifies Formyl-[D-Trp6]-LH-RH Fragment 2-10 as a peptide derived from Triptorelin, its distinct biological activities are not detailed[1]. Therefore, the following information primarily pertains to the parent decapeptide, providing a foundational understanding for researchers, scientists, and drug development professionals.

Executive Summary

(D-Trp6)-LHRH is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary mechanism of action involves a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic administration leads to receptor downregulation and desensitization, resulting in a profound suppression of gonadotropin secretion and a subsequent reduction in gonadal steroid production. This "medical castration" effect is the cornerstone of its therapeutic use in hormone-dependent pathologies. In certain cancer cells, (D-Trp6)-LHRH can also exert direct anti-proliferative effects through distinct signaling pathways.

Core Mechanism of Action: A Dual Role

The substitution of the glycine (B1666218) at position 6 of the native LHRH with a D-Tryptophan enhances the peptide's resistance to enzymatic degradation and significantly increases its binding affinity for the GnRH receptor, making it a "superagonist"[2][3].

Pituitary-Gonadal Axis Modulation

The principal mechanism of (D-Trp6)-LHRH is centered on its interaction with GnRH receptors on pituitary gonadotroph cells[4]. This interaction is characterized by two distinct phases:

-

Initial Stimulation (Flare-up): Upon initial administration, (D-Trp6)-LHRH potently stimulates the GnRH receptors, leading to a transient surge in the secretion of LH and FSH[4]. This results in a temporary increase in testosterone (B1683101) levels in males and estrogen levels in females.

-

Chronic Suppression (Downregulation): Continuous or long-term exposure to (D-Trp6)-LHRH leads to a paradoxical suppression of gonadotropin release[4]. This is a multi-faceted process involving:

-

Receptor Desensitization: The GnRH receptor becomes uncoupled from its intracellular signaling machinery.

-

Receptor Downregulation: A decrease in the number of GnRH receptors on the surface of gonadotroph cells[5].

-

This sustained suppression of LH and FSH leads to a significant reduction in the production of sex steroids, achieving a state of medical castration[4].

Direct Effects on Cancer Cells

Beyond its effects on the pituitary, LHRH receptors are also expressed on various cancer cells, including prostate, breast, ovarian, and endometrial cancers[6][7][8]. In these cells, (D-Trp6)-LHRH can exert direct anti-proliferative effects[5][9]. The signaling pathway in these cancer cells can differ from that in pituitary gonadotrophs[4][9].

Signaling Pathways

The intracellular signaling cascades initiated by (D-Trp6)-LHRH binding are context-dependent, varying between pituitary gonadotrophs and cancer cells.

Signaling in Pituitary Gonadotrophs

In pituitary gonadotroph cells, the GnRH receptor is primarily coupled to a Gαq/11 protein. Activation of this G protein initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH[2][4][5].

Signaling in Prostate Cancer Cells

In some cancer cells, such as those of the prostate, the GnRH receptor is coupled to a Gαi protein. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is associated with anti-proliferative effects[4][9].

Quantitative Data

The following tables summarize key quantitative data for (D-Trp6)-LHRH and related analogs.

| Ligand | Receptor/Cell Type | Binding Affinity (Kd/Ki) | Reference |

| [125I][D-Trp6]LHRH | Human Bladder Cancer Membranes | Kd: 4.98 nM (mean) | [10] |

| [D-Trp6]LHRH | Human Ovarian Cancer Cell Lines (EFO-21, EFO-27) | Two binding sites: High affinity (Kd1 ~1.7 x 10-9 M) and Low affinity (Kd2 ~4.3-7.5 x 10-6 M) | [8] |

| [D-Trp6]LHRH | Human Breast Cancer Membranes | Two classes of receptor sites: high affinity/low capacity and low affinity/high capacity were detected in 52% of samples. | [7] |

| Compound | Assay | Concentration | Effect | Reference |

| [D-Trp6]LHRH (Triptorelin) | In vivo in rats (with LHRH antagonist Cetrorelix) | 10 µg and 100 µg | 24-fold and 73-fold increase in serum LH levels after 5 hours, respectively. | [11] |

| [D-Trp6,Pro9-NEt]LHRH | In vivo in male rhesus monkeys | 12 µg/kg/day | Significant decrease in plasma testosterone, FSH, and bioactive LH during the first 2 months of life. | |

| [D-Trp6]LHRH (agonist) | In human melanoma cells | 10-6 M | Significantly inhibited cell proliferation and reduced the ability to invade a reconstituted basement membrane. | [12] |

Experimental Protocols

GnRH Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of (D-Trp6)-LHRH for the GnRH receptor.

-

Membrane Preparation:

-

Homogenize anterior pituitary glands or GnRH receptor-expressing cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the crude cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

Incubate a constant amount of radiolabeled LHRH analog (e.g., [125I][D-Trp6]LHRH) with the membrane preparation.

-

Add increasing concentrations of the unlabeled competitor, (D-Trp6)-LHRH.

-

Incubate to allow binding to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.

-

Analyze the data using a suitable software to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

References

- 1. Formyl-[D-Trp6]-LH-RH Fragment 2-10 >97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Formyl-[D-Trp6]-LH-RH, >97% (HPLC) - Forlabs Website [forlabs.co.uk]

- 7. Characteristics and distribution of receptors for [D-TRP6]-luteinizing hormone-releasing hormone, somatostatin, epidermal growth factor, and sex steroids in 500 biopsy samples of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Biological Function of (D-Trp6)-LHRH (2-10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the biological function of the (D-Trp6)-LHRH (2-10) fragment is limited in the current scientific literature. Therefore, this guide will focus on the well-characterized parent compound, (D-Trp6)-LHRH (Triptorelin), as a representative molecule to illustrate the structure, function, and experimental evaluation of this class of compounds. The (2-10) fragment, lacking the N-terminal pyroglutamic acid of the full decapeptide, is expected to exhibit similar, though potentially modified, biological activity. Studies have shown that C-terminal fragments of LHRH nonapeptide analogues can retain significant biological activity[1].

Executive Summary

(D-Trp6)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. Its primary biological function is paradoxical: initial potent stimulation of the pituitary-gonadal axis followed by profound and sustained suppression of gonadotropin secretion with chronic administration. This dual action forms the basis of its therapeutic application in various hormone-dependent pathologies, including prostate cancer, breast cancer, and endometriosis. This technical guide provides an in-depth overview of the biological function of (D-Trp6)-LHRH, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

The biological activity of (D-Trp6)-LHRH is initiated by its high-affinity binding to the LHRH receptor, a G-protein coupled receptor (GPCR), on pituitary gonadotrophs[2]. The substitution of the native glycine (B1666218) at position 6 with a D-tryptophan residue confers enhanced stability against enzymatic degradation and increases its binding affinity compared to native LHRH[3].

Upon binding, (D-Trp6)-LHRH initially acts as a potent agonist, triggering a conformational change in the LHRH receptor and activating the Gq/11 protein. This initiates a downstream signaling cascade, leading to the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, the sustained presence of this superagonist leads to receptor desensitization and downregulation, resulting in a long-term suppression of gonadotropin release and, consequently, a reduction in gonadal steroid production[2][4].

In addition to its pituitary effects, LHRH receptors are also expressed on various cancer cells, including prostate and ovarian cancer cells[2][5]. In these cells, (D-Trp6)-LHRH can exert direct anti-proliferative effects through a distinct signaling pathway, often involving the Gi protein, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels[6].

Quantitative Pharmacological Data

The following tables summarize key quantitative data for (D-Trp6)-LHRH and its analogs from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

| Cell Line/Tissue | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Chem1-LHRH RI transfected cells | Triptorelin ([D-Trp6]-LHRH) | 2.2 ± 0.2 | 1,538 ± 214 | [7] |

| Uterine sarcoma cell line (Mes-SA-Dx5) | Triptorelin ([D-Trp6]-LHRH) | 3.7 ± 0.4 | 1,600 ± 256 | [7] |

| Human ovarian cancer cell line (EFO-21) | [125I,D-Trp6]LHRH | 1.5 x 10-2 (High affinity) | 4.9 fmol/106 cells | [5] |

| Human ovarian cancer cell line (EFO-27) | [125I,D-Trp6]LHRH | 1.7 x 10-2 (High affinity) | 3 fmol/106 cells | [5] |

| Human endometrial carcinoma | [125I,D-Trp6]LHRH | 9.88 ± 4.59 | 0.70 ± 0.14 x 10-3 | [8] |

Table 2: In Vitro Potency

| Assay | Cell Type | Parameter | Value | Reference |

| LH Release | Dispersed chicken anterior pituitary cells | ED50 | ~7.0 x 10-11 M | [9] |

| Relative Potency vs. LHRH | In vitro LH release from chicken pituitary cells | - | ~20-fold higher | [9] |

Table 3: In Vivo Efficacy in a Rat Prostate Cancer Model

| Treatment Group | Tumor Weight (g) at Day 70 | Testes Weight Reduction | Ventral Prostate Weight Reduction | Serum Testosterone (B1683101) Levels | Reference |

| Control | 30.0 ± 6.5 | - | - | Normal | |

| [D-Trp6]LH-RH microcapsules | 3.28 ± 0.69 | Significant | Significant | Undetectable | |

| Novantrone | 19.53 ± 3.3 | Not Significant | Not Significant | Normal | |

| [D-Trp6]LH-RH microcapsules + Novantrone | 1.02 ± 0.2 | Significant | Significant | Undetectable |

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of (D-Trp6)-LHRH for the LHRH receptor.

Materials:

-

Cell line expressing LHRH receptors (e.g., pituitary cells, or a transfected cell line like HEK293).

-

Radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH)[10].

-

Unlabeled (D-Trp6)-LHRH as a competitor.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (pre-soaked in 0.3% polyethylenimine)[11].

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the LHRH receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended[9].

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor, (D-Trp6)-LHRH[3].

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes)[3].

-

Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand[3][11].

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter[11].

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from total binding. Plot the specific binding data against the concentration of the unlabeled competitor and analyze using non-linear regression to determine the Ki, which can be converted to Kd[11].

In Vitro LH/FSH Release Assay

Objective: To determine the potency (EC50) of (D-Trp6)-LHRH in stimulating LH and FSH release from pituitary cells.

Materials:

-

Primary pituitary cells from rats or a pituitary cell line (e.g., LβT2).

-

Cell culture medium.

-

(D-Trp6)-LHRH.

-

LH and FSH ELISA kits.

Procedure:

-

Cell Culture: Culture pituitary cells in multi-well plates[12].

-

Treatment: After allowing the cells to adhere, replace the medium with a serum-free medium containing increasing concentrations of (D-Trp6)-LHRH[9].

-

Sample Collection: After a defined incubation period (e.g., 2-4 hours), collect the cell culture supernatant[9].

-

Hormone Measurement: Measure the concentration of LH and FSH in the supernatant using specific ELISA kits[12].

-

Data Analysis: Plot the hormone concentration against the log of the (D-Trp6)-LHRH concentration and fit the data to a dose-response curve to determine the EC50 value[9].

In Vivo Rodent Model of Prostate Cancer

Objective: To evaluate the in vivo efficacy of (D-Trp6)-LHRH in a hormone-dependent prostate cancer model.

Materials:

-

Male nude mice or rats.

-

Hormone-dependent prostate cancer cell line (e.g., Dunning R3327H).

-

(D-Trp6)-LHRH formulation (e.g., long-acting microcapsules).

-

Vehicle for injection.

-

Calipers for tumor measurement.

-

Blood collection supplies.

-

Testosterone immunoassay kit.

Procedure:

-

Tumor Implantation: Subcutaneously implant the prostate cancer cells into the flank of the rodents.

-

Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size. Randomize the animals into treatment and control groups.

-

Drug Administration: Administer (D-Trp6)-LHRH or vehicle to the respective groups according to the desired dosing regimen.

-

Monitoring: Measure tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study, collect blood samples for testosterone measurement. Euthanize the animals and excise the tumors, testes, and ventral prostate for weight measurement and further analysis (e.g., histology)[6].

-

Data Analysis: Compare tumor growth rates, final tumor weights, and organ weights between the treatment and control groups. Analyze serum testosterone levels to confirm the castration effect.

Visualizations

Signaling Pathways

Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.

Caption: Direct LHRH agonist signaling in prostate cancer cells.

Experimental Workflow

Caption: Experimental workflow for an in vivo efficacy study.

References

- 1. Studies with fragments of a highly active analogue of luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. a28therapeutics.com [a28therapeutics.com]

- 8. Detection and partial characterization of receptors for [D-Trp6]-luteinizing hormone-releasing hormone and epidermal growth factor in human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. revvity.com [revvity.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Purification of (D-Trp6)-LHRH (2-10)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Trp6)-LHRH (2-10). This nonapeptide, with the sequence H-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2, is a potent agonist of the LHRH receptor and a valuable tool in various research and therapeutic areas. This document outlines the detailed methodologies for its chemical synthesis via solid-phase peptide synthesis (SPPS) and its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC), ensuring a high degree of purity for downstream applications.

Synthesis of (D-Trp6)-LHRH (2-10) via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of (D-Trp6)-LHRH (2-10) is most effectively achieved through Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis.[1] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Fmoc-Based SPPS

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Trp(Boc)-OH, Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Fmoc-Rink Amide resin is swollen in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU or HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours to facilitate coupling.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the sequence: Gly, Pro, Arg, Leu, D-Trp, Tyr, Ser, Trp, and finally His.

-

Cleavage and Global Deprotection: Once the peptide chain is fully assembled, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours.

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether. The precipitate is collected by centrifugation and washed several times with cold ether to remove scavengers and residual cleavage reagents.

-

Drying: The crude peptide is dried under vacuum to yield a powder.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Purification of (D-Trp6)-LHRH (2-10) by RP-HPLC

The crude synthetic peptide contains the desired product along with various impurities such as truncated and deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[2]

Experimental Protocol: Preparative RP-HPLC

Materials:

-

Crude (D-Trp6)-LHRH (2-10) peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of mobile phase A (see below) or a suitable solvent. The sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[2]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]

-

-

Chromatographic Conditions: The preparative C18 column is equilibrated with a low percentage of mobile phase B. The crude peptide solution is injected onto the column. A linear gradient of increasing mobile phase B concentration is applied to elute the peptide. A typical gradient might be 5% to 65% B over 60 minutes, but this should be optimized based on an initial analytical run.

-

Fraction Collection: Fractions are collected as the peptide elutes from the column. The elution is monitored by UV absorbance at 220 nm and 280 nm.

-

Purity Analysis: The purity of each collected fraction is determined by analytical RP-HPLC.

-

Pooling and Lyophilization: Fractions with the desired purity (typically >95% or >98%) are pooled together. The pooled solution is then frozen and lyophilized to obtain the final purified (D-Trp6)-LHRH (2-10) as a white, fluffy powder.

References

Receptor Binding Affinity of LHRH Analogs: A Technical Guide

Document ID: TGU-LHRH-DB6-210 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the receptor binding affinity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a primary focus on the well-characterized agonist (D-Trp6)-LHRH (Triptorelin). While the specific nonapeptide fragment (D-Trp6)-LHRH (2-10) is a subject of research interest, quantitative binding affinity data for this particular fragment is not extensively available in peer-reviewed literature. Therefore, this document centers on the parent compound to provide a robust framework for understanding its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor. The guide includes a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to LHRH and its Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a central role in regulating the reproductive system.[1] It is released from the hypothalamus and binds to GnRH receptors on pituitary gonadotrope cells, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] The therapeutic utility of native LHRH is limited by its short biological half-life.

To overcome this, synthetic analogs were developed. A key modification involves substituting the glycine (B1666218) at position 6 with a D-amino acid, such as D-Tryptophan in (D-Trp6)-LHRH. This substitution confers resistance to enzymatic degradation and significantly enhances binding affinity for the GnRH receptor, leading to a more potent and sustained biological response.[4] These analogs can be either agonists (like Triptorelin) or antagonists, which competitively block the receptor.[3] Antagonists are used to achieve immediate suppression of gonadotropin release without the initial surge seen with agonists.[2]

Receptor Binding Affinity: Quantitative Data

The binding affinity of LHRH analogs to the GnRH receptor is typically quantified using competitive binding assays, which determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. The following table summarizes binding affinity data for the well-studied agonist (D-Trp6)-LHRH.

| Compound | Radioligand | Assay System | Binding Affinity (Kd) | Reference |

| (D-Trp6)-LHRH (Triptorelin) | I125-D-Trp6-LHRH | Chem1-LHRH RI transfected cell membranes | 2.2 ± 0.2 nM | [5] |

| (D-Trp6)-LHRH (Triptorelin) | I125-D-Trp6-LHRH | Uterine sarcoma cell line (Mes-SA-Dx5) membranes | 3.7 ± 0.4 nM | [5] |

| (D-Trp6)-LHRH | [125I,D-Trp6]LHRH | Human Ovarian Cancer Cell Line (EFO-21) | High Affinity: 1.9 x 10⁻⁹ M | [6] |

| (D-Trp6)-LHRH | [125I,D-Trp6]LHRH | Human Ovarian Cancer Cell Line (EFO-27) | High Affinity: 1.7 x 10⁻⁹ M | [6] |

Note: Data for the specific fragment (D-Trp6)-LHRH (2-10) is not available in the cited literature. The data presented is for the parent decapeptide, a potent agonist.

GnRH Receptor Signaling Pathways

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family.[3] Its primary signaling mechanism involves coupling to the Gαq/11 protein.[2]

-

Agonist Action: Upon binding of an agonist like native LHRH or (D-Trp6)-LHRH, the receptor activates Gαq/11. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and release of LH and FSH.

-

Antagonist Action: An antagonist, such as (D-Trp6)-LHRH (2-10) is expected to function as, competitively binds to the GnRH receptor but does not trigger the conformational change necessary for G-protein activation. By occupying the binding site, it blocks the endogenous LHRH from activating the PLC-IP3/DAG pathway, thereby inhibiting the release of gonadotropins.

In some cancer cells, it has been suggested that GnRH receptor antagonists may activate an alternative, Gαi-mediated signaling pathway, leading to antiproliferative effects.

Experimental Protocols: Radioligand Binding Assay

The following protocol outlines a standard competitive binding assay to determine the binding affinity of a test compound (e.g., (D-Trp6)-LHRH (2-10)) for the GnRH receptor.

1. Membrane Preparation:

-

Source: Tissues (e.g., rat anterior pituitary glands) or cultured cells stably expressing the human GnRH receptor (e.g., HEK293-GnRHR) are used.[4][6]

-

Homogenization: Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed ultracentrifugation (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing & Storage: The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined via a Bradford or BCA assay. Aliquots are stored at -80°C until use.

2. Competitive Binding Assay:

-

Reaction Mixture: The assay is typically performed in 96-well plates. Each well contains:

-

Assay Buffer: (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Radioligand: A fixed, low concentration (near the Kd) of a radiolabeled GnRH analog, such as 125I-[D-Trp6]-LHRH.

-

Competitor: Increasing concentrations of the unlabeled test compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Membrane Preparation: A specific amount of membrane protein (e.g., 20-50 µg).

-

-

Controls:

-

Total Binding: Contains buffer, radioligand, and membranes (no competitor).

-

Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration (e.g., 1 µM) of an unlabeled standard agonist like Triptorelin to saturate all specific binding sites.

-

-

Incubation: The plates are incubated for a sufficient time to reach equilibrium (e.g., 90-180 minutes) at a controlled temperature (e.g., 25°C).[7]

3. Separation and Counting:

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity trapped on the filters is quantified using a gamma counter.

4. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding (NSB) from the total binding for each concentration point.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Ki Calculation: The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical competitive binding assay workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. a28therapeutics.com [a28therapeutics.com]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

The Discovery and Enduring Legacy of LHRH Peptide Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological significance of Luteinizing Hormone-Releasing Hormone (LHRH) and its peptide fragments. It delves into the pivotal moments of its discovery, the intricate signaling pathways it governs in both physiological and pathological contexts, and the evolution of synthetic analogs that have revolutionized therapeutic strategies in oncology and reproductive medicine. This document synthesizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and drug development professionals.

A Landmark Discovery: The Elucidation of LHRH

The journey to understand the hormonal control of reproduction led to a monumental discovery in the mid-20th century. The hypothalamus was identified as a key player, producing releasing factors that control the pituitary gland's functions.[1] This foundational concept paved the way for the groundbreaking work of Andrew V. Schally and Roger Guillemin, who, in a race of scientific endeavor, successfully isolated and characterized Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] Their efforts, which involved processing millions of sheep and pig hypothalami, culminated in the elucidation of the decapeptide structure of LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) in the early 1970s.[3][4][5] This landmark achievement, recognized with the Nobel Prize in Physiology or Medicine in 1977, not only transformed our understanding of neuroendocrinology but also opened the door to a new era of targeted therapies.[6][7]

The native LHRH molecule has a short biological half-life, which initially limited its therapeutic utility.[3] This challenge spurred the synthesis of thousands of LHRH analogs with modified structures to enhance stability and biological activity.[4][7] A pivotal breakthrough was the substitution of the glycine (B1666218) at position 6 with a D-amino acid, which was found to stabilize a bioactive conformation, increase receptor binding affinity, and confer resistance to enzymatic degradation.[3]

The Dichotomy of LHRH Signaling: From Physiology to Pathology

The biological effects of LHRH and its fragments are mediated through the LHRH receptor (LHRH-R), a G protein-coupled receptor (GPCR).[2][8] The downstream signaling cascades initiated upon receptor activation are cell-type specific, leading to distinct physiological or pathological outcomes.

Pituitary Gonadotrope Signaling: The Maestro of Reproduction

In the pituitary gonadotropes, the LHRH receptor primarily couples to the Gαq/11 protein.[2][6][9][10] This initiates a well-defined signaling cascade:

-

Phospholipase C (PLC) Activation: Gαq/11 activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9][11]

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9][11] The combination of elevated intracellular Ca2+ and DAG activates Protein Kinase C (PKC).[9][11]

-

MAPK Cascade Activation: PKC activation leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways.[1][8][12]

-

Gene Transcription and Gonadotropin Release: Activated MAPKs translocate to the nucleus and phosphorylate a variety of transcription factors, such as c-Fos, c-Jun (which form the AP-1 complex), and Early Growth Response protein 1 (EGR1).[8][13][14] These transcription factors then drive the expression of the genes encoding the common alpha-subunit (αGSU) and the specific beta-subunits of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6][13] The surge in intracellular calcium also triggers the release of stored LH and FSH from the gonadotropes.[6]

Cancer Cell Signaling: A Divergent Path

Intriguingly, the LHRH receptor is also expressed in various cancer cells, including those of the prostate, breast, and ovaries.[11][15] However, the signaling pathway in these malignant cells diverges significantly from that in the pituitary, leading to an anti-proliferative effect.[9][15][16]

In many cancer cells, the LHRH receptor couples to an inhibitory G protein, Gαi.[9][16] This leads to the following cascade:

-

Adenylate Cyclase Inhibition: Gαi activation inhibits the enzyme adenylyl cyclase.[9][16]

-

Reduced cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][16]

-

Anti-proliferative Effects: The reduction in cAMP is thought to mediate the anti-proliferative and pro-apoptotic effects of LHRH analogs in these cancer cells.[9][16]

Furthermore, in some cancer cell types, LHRH receptor activation can also involve the PI3K/Akt and MAPK/ERK pathways, contributing to the regulation of cell growth and survival.[11]

LHRH Peptide Fragments: Structure, Activity, and Therapeutic Potential

The study of LHRH fragments has been instrumental in understanding the structure-activity relationships of this important neuropeptide. While comprehensive quantitative binding data for a wide range of fragments is not always readily available in a consolidated format, research has provided valuable insights into the roles of different regions of the decapeptide.

It is generally understood that both the N- and C-terminal regions of LHRH are crucial for receptor binding and activation.[17] Modifications to the N-terminus can impact the stability and pharmacokinetics of LHRH analogs.[7] The C-terminal region, particularly the Arg8 residue, is important for high-affinity binding to the mammalian LHRH receptor.[3]

Truncated fragments, such as (D-Leu6)-LHRH (1-8), are valuable tools for studying these relationships, although the removal of C-terminal residues generally leads to a reduction in binding affinity compared to their full-length counterparts.[8] Some smaller fragments, like Ac-LHRH(5-10) and LHRH-(1-5), have been shown to possess biological activity, suggesting they may have modulatory roles in the central nervous system.[18][19][20]

Table 1: Comparative Binding Affinities of Selected LHRH Analogs

| Compound | Receptor Source | Assay Type | Binding Affinity (Ki or IC50) | Reference |

| [D-Trp6]LHRH | Rat Pituitary | Radioligand Binding | High and Low Affinity Sites | [8] |

| LHRH Antagonists | Rat Pituitary | Radioligand Binding | Single Class of Receptors | [8] |

| Ac-D-Trp-Leu-Asp-Ile-Ile-Trp | Rat Pituitary | Radioligand Binding | Ki = 1.9 µM | [17] |

| Biotin [D-Lys6]GnRH | GnRH Receptor | Functional Assay | Lower affinity than GnRH | [17] |

| Biotin [Gln1]GnRH | GnRH Receptor | Functional Assay | Lower affinity than GnRH | [17] |

Experimental Protocols: A Guide to LHRH Research

Solid-Phase Peptide Synthesis (SPPS) of LHRH Analogs

The synthesis of LHRH and its analogs is predominantly achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[21][22][23][24] This method allows for the stepwise assembly of the peptide chain on a solid resin support.

General Protocol Outline:

-

Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen and swollen in a solvent like N,N-dimethylformamide (DMF).[21][24]

-

First Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is activated and coupled to the resin.[22][24]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.[22][24]

-

Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[24]

-

Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Receptor Binding Assays

Competitive radioligand binding assays are the gold standard for determining the binding affinity of LHRH fragments and analogs to the LHRH receptor.[8][11]

General Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the LHRH receptor are prepared from pituitary tissue or a suitable cell line.[8][11]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-Buserelin) and varying concentrations of the unlabeled competitor peptide (the fragment of interest).[11][12]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[11]

-

Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. The role of mitogen-activated protein kinase–extracellular receptor kinase pathway in female fertility outcomes: a focus on pituitary gonadotropins regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas [frontiersin.org]

- 3. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibodies to the binding site of the receptor for luteinizing hormone-releasing hormone (LHRH): generation with a synthetic decapeptide encoded by an RNA complementary to LHRH mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 7. Stabilization of the N-terminal residues of luteinizing hormone-releasing hormone agonists and the effect on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. academic.oup.com [academic.oup.com]

- 10. KEGG PATHWAY: map04912 [genome.jp]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. GnRH Receptor Expression and Reproductive Function Depend on JUN in GnRH Receptor‒Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gonadotropin-releasing hormone regulates transcription of the inhibin B co-receptor, TGFBR3L, via early growth response one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure-activity studies of reduced-size gonadotropin-releasing hormone agonists derived from the sequence of an endothelin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. peptide.com [peptide.com]

- 22. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 23. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

Introduction: Overcoming the Limitations of Native LHRH

An In-Depth Technical Guide on the Role of D-Amino Acid Substitution in LHRH Analogs

For: Researchers, Scientists, and Drug Development Professionals

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) that is the primary regulator of the reproductive system.[1][2][3] Synthesized and secreted from the hypothalamus, it acts on the anterior pituitary gland to stimulate the synthesis and release of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][4][5] These gonadotropins, in turn, regulate steroidogenesis and gametogenesis in the gonads. Despite its central role, native LHRH has limited therapeutic utility due to its rapid degradation and clearance in vivo, with a plasma half-life of only 2 to 4 minutes.[6]

To overcome this limitation, synthetic LHRH analogs were developed. A cornerstone of their design is the strategic substitution of specific amino acids to enhance stability, receptor affinity, and biological activity.[1] The most critical and transformative of these modifications is the substitution of the glycine (B1666218) residue at position 6 with a D-amino acid. This single change converts the transient native peptide into a potent and long-acting drug, forming the basis of widely used therapies for hormone-dependent diseases like prostate cancer, breast cancer, and endometriosis.[7]

The Dual Impact of D-Amino Acid Substitution at Position 6

The replacement of the achiral glycine at position 6 with a D-amino acid confers two major advantages that dramatically increase the analog's potency and duration of action: enhanced proteolytic resistance and improved receptor binding affinity.

Increased Resistance to Proteolytic Degradation

Native LHRH is rapidly metabolized by endopeptidases, with primary cleavage sites at the Tyr5-Gly6 and Gly6-Leu7 peptide bonds.[6] The introduction of a D-amino acid at position 6 sterically hinders the access of these L-specific proteases to the cleavage site.[1][6][8] This modification makes the peptide backbone significantly more resistant to enzymatic degradation, which is a key factor in extending the analog's plasma half-life from minutes to hours.[6][9] This increased stability allows for sustained receptor stimulation and is fundamental to the therapeutic efficacy of long-acting depot formulations.[6]

Enhanced Receptor Binding Affinity and Potency

The substitution at position 6 does more than just protect the peptide; it actively enhances its biological function. The native LHRH peptide is conformationally flexible.[9] The incorporation of a D-amino acid in place of glycine stabilizes a specific folded conformation, a β-II' turn, involving residues 5 through 8 (Tyr-D-AA-Leu-Arg).[9] This stabilized structure is the preferred conformation for high-affinity binding to the LHRH receptor.[9][10] This improved binding affinity, which can be up to 1000-fold greater than the native peptide, results in a significant increase in biological potency.[9]

The following diagram illustrates the logical relationship between the D-amino acid substitution and the resulting enhancement of the analog's properties.

Quantitative Data on LHRH Analog Activity

The following tables summarize quantitative data comparing native LHRH with its synthetic analogs, highlighting the profound impact of D-amino acid substitution.

Table 1: Biological Potency of LHRH Analogs with Position 6 D-Amino Acid Substitution This table shows the relative LH-releasing activity of various analogs compared to native LHRH. The data demonstrates that substituting Gly-6 with different D-amino acids significantly increases potency.

| Compound | Position 6 Substitution | Relative Potency (LHRH = 1) | Reference |

| LHRH | Glycine (Native) | 1 | [11] |

| [D-Glu⁶]-LHRH | D-Glutamic Acid | 1.8 | [11] |

| [D-Ala⁶]-LHRH | D-Alanine | 7.0 | [11] |

| [D-Leu⁶]-LHRH | D-Leucine | 9.0 | [11] |

| [D-Phe⁶]-LHRH | D-Phenylalanine | 10 | [11] |

| [D-Trp⁶]-LHRH | D-Tryptophan | 13 | [11] |

Table 2: Pharmacokinetic Properties of Clinically Used LHRH Agonists This table compares the plasma half-life of native LHRH with several widely used synthetic agonists, all of which incorporate a D-amino acid at position 6 and other modifications.

| Analog Name | Key Modifications | Plasma Half-Life | Reference |

| Native LHRH | - | 2 - 4 minutes | [6] |

| Leuprolide | D-Leu⁶, des-Gly¹⁰, Pro⁹-NHEt | 3 - 3.6 hours | [6] |

| Goserelin | D-Ser(tBu)⁶, AzaGly¹⁰ | 2.3 - 4.2 hours | [6] |

| Triptorelin | D-Trp⁶ | 7.6 hours | [6] |

| Buserelin | D-Ser(tBu)⁶, des-Gly¹⁰, Pro⁹-NHEt | ~80 minutes | [6] |

LHRH Receptor Signaling Pathway

LHRH and its agonistic analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotroph cells.[4][12] The primary signaling cascade initiated by agonist binding is crucial for gonadotropin release.

Upon binding, the LHRH-R couples to the Gq/11 class of G-proteins, activating Phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][13] Simultaneously, DAG and the elevated intracellular Ca²⁺ activate Protein Kinase C (PKC).[5] These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which ultimately regulate the transcription and synthesis of LH and FSH, while the calcium influx promotes their immediate release.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the development and characterization of LHRH analogs.

Protocol: Synthesis of LHRH Analogs by Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for synthesizing an LHRH analog using Fmoc chemistry.[14][15]

-

Resin Preparation: Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF followed by dichloromethane (B109758) (DCM) and DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH, 4 equivalents) using a coupling reagent like HATU (4 eq.) in the presence of a base such as DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Wash: After coupling, wash the resin extensively with DMF, DCM, and DMF to remove excess reagents.

-

Chain Elongation: Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the peptide sequence (Arg(Pbf), Leu, D-Amino Acid, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu), using appropriate side-chain protecting groups.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating it with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Dissolve the crude peptide in a water/acetonitrile mixture and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.

Protocol: Competitive Receptor Binding Assay